

Alpinumisoflavone Acetate: A Deep Dive into its Core Signaling Pathways

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Compound of Interest

Compound Name: *Alpinumisoflavone acetate*

Cat. No.: *B12320979*

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An In-depth Technical Guide for Researchers and Drug Development Professionals

Introduction

Alpinumisoflavone acetate is a prenylated isoflavonoid, a class of compounds that has garnered significant attention in pharmacological research due to its diverse biological activities. While much of the existing research focuses on its parent compound, Alpinumisoflavone (AIF), it is understood that the acetate derivative often exhibits similar, if not enhanced, therapeutic properties, including potent anti-inflammatory and anti-cancer effects. This technical guide provides a comprehensive overview of the core signaling pathways modulated by Alpinumisoflavone, offering valuable insights for researchers, scientists, and professionals involved in drug development. This document summarizes key quantitative data, details experimental methodologies, and provides visual representations of the signaling cascades to facilitate a deeper understanding of its mechanism of action.

Quantitative Data Summary

The cytotoxic and inhibitory effects of Alpinumisoflavone have been quantified across various cancer cell lines and molecular targets. The following table summarizes the half-maximal inhibitory concentrations (IC₅₀) and other quantitative measures, providing a comparative look at its potency.

Cell Line/Target	Assay	Parameter	Value	Reference
MCF-7 (Breast Cancer)	MTT Assay	IC50 (48h)	3.62 μ M (Doxorubicin control)	[1]
HDFn (Normal Fibroblasts)	MTT Assay	IC50 (48h)	27.16 μ M (Doxorubicin control)	[1]
HER2	In vitro kinase assay	IC50	2.96 μ M	[1]
VEGFR-2	In vitro kinase assay	IC50	4.80 μ M	[1]
MMP-9	In vitro enzyme assay	IC50	23.00 μ M	[1]
FGFR4	In vitro kinase assay	IC50	57.65 μ M	[1]
EGFR	In vitro kinase assay	IC50	92.06 μ M	[1]
RET	In vitro kinase assay	IC50	> 200 μ M	[1]
ES2 (Ovarian Cancer)	Annexin V/PI Staining	Late Apoptotic Cells (at 2 μ M)	165% of control	[2]
OV90 (Ovarian Cancer)	Annexin V/PI Staining	Late Apoptotic Cells (at 2 μ M)	187% of control	[2]
LNCaP (Prostate Cancer)	Annexin V/PI Staining	Apoptotic Cells (at 160 μ M)	73.77 \pm 1.00%	[3]
C4-2 (Prostate Cancer)	Annexin V/PI Staining	Apoptotic Cells (at 160 μ M)	54.00 \pm 5.31%	[3]
LNCaP (Prostate Cancer)	Caspase-3/7 Assay	Activity (at 160 μ M)	~3.5-fold increase	[3]

C4-2 (Prostate Cancer)	Caspase-3/7 Assay	Activity (at 160 μ M)	~2.5-fold increase	[3]
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Core Signaling Pathways and Mechanisms of Action

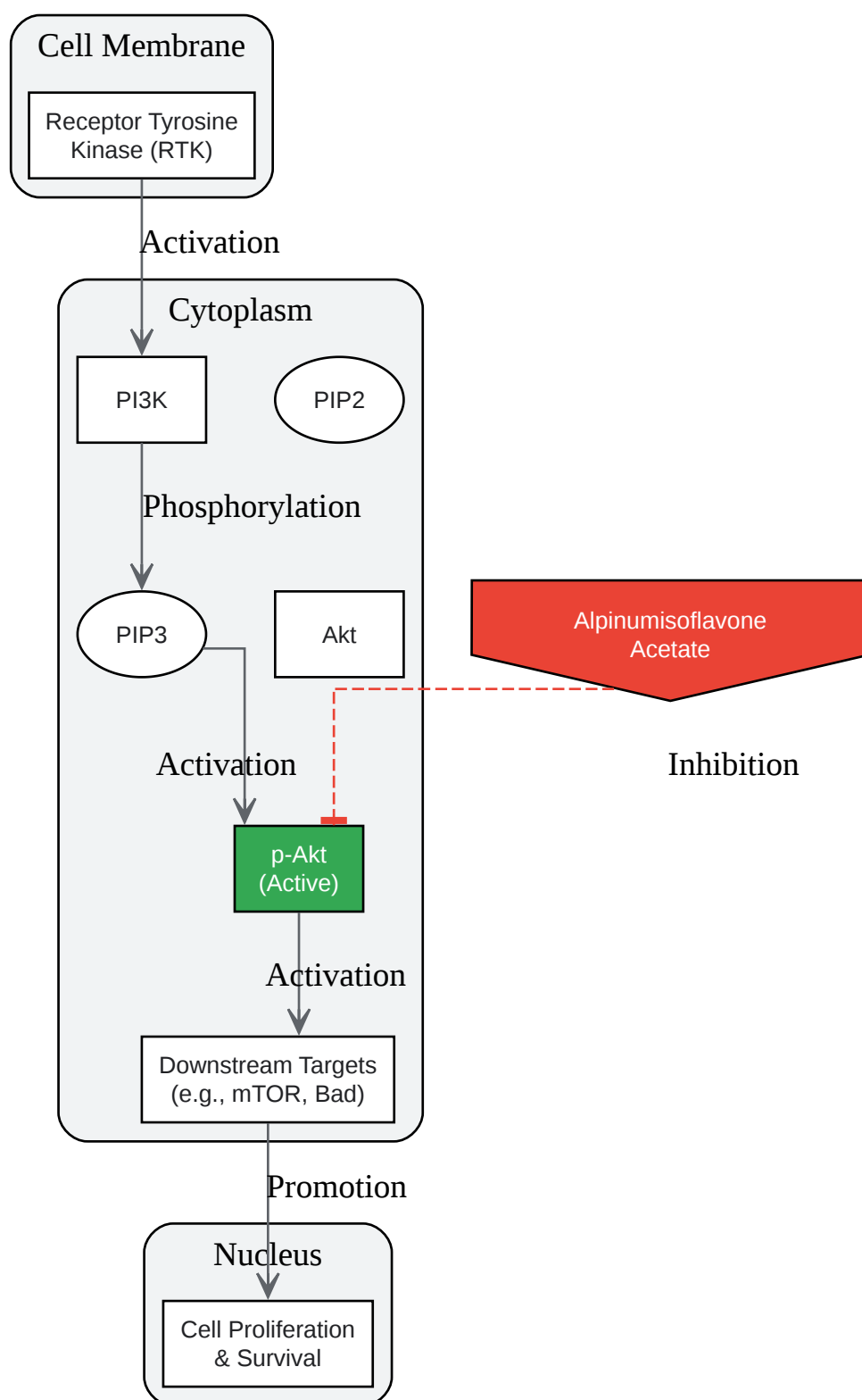
Alpinumisoflavone acetate exerts its biological effects by modulating a complex network of intracellular signaling pathways. The following sections detail these pathways, supported by experimental evidence and visualized through diagrams.

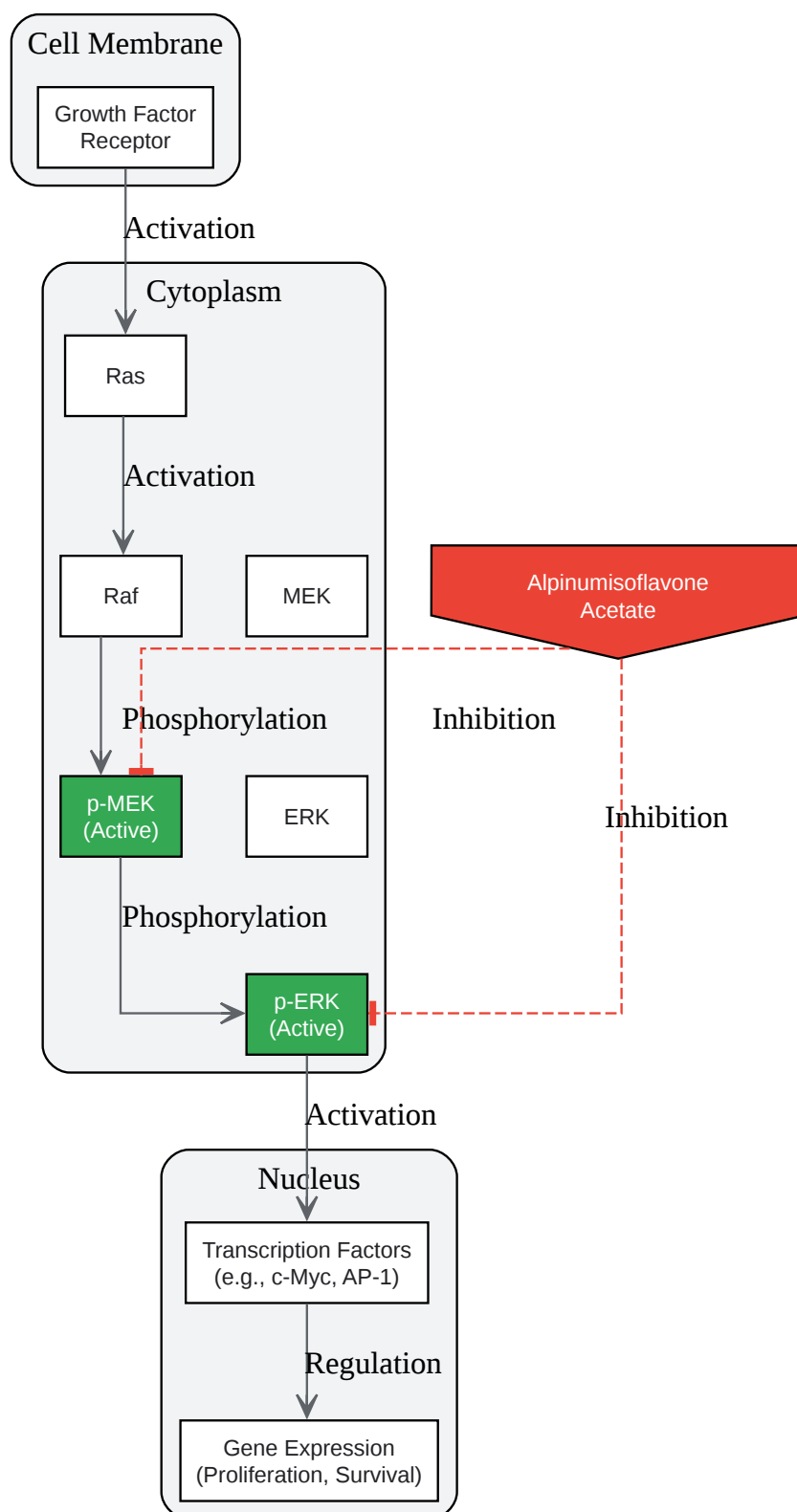
PI3K/Akt Signaling Pathway

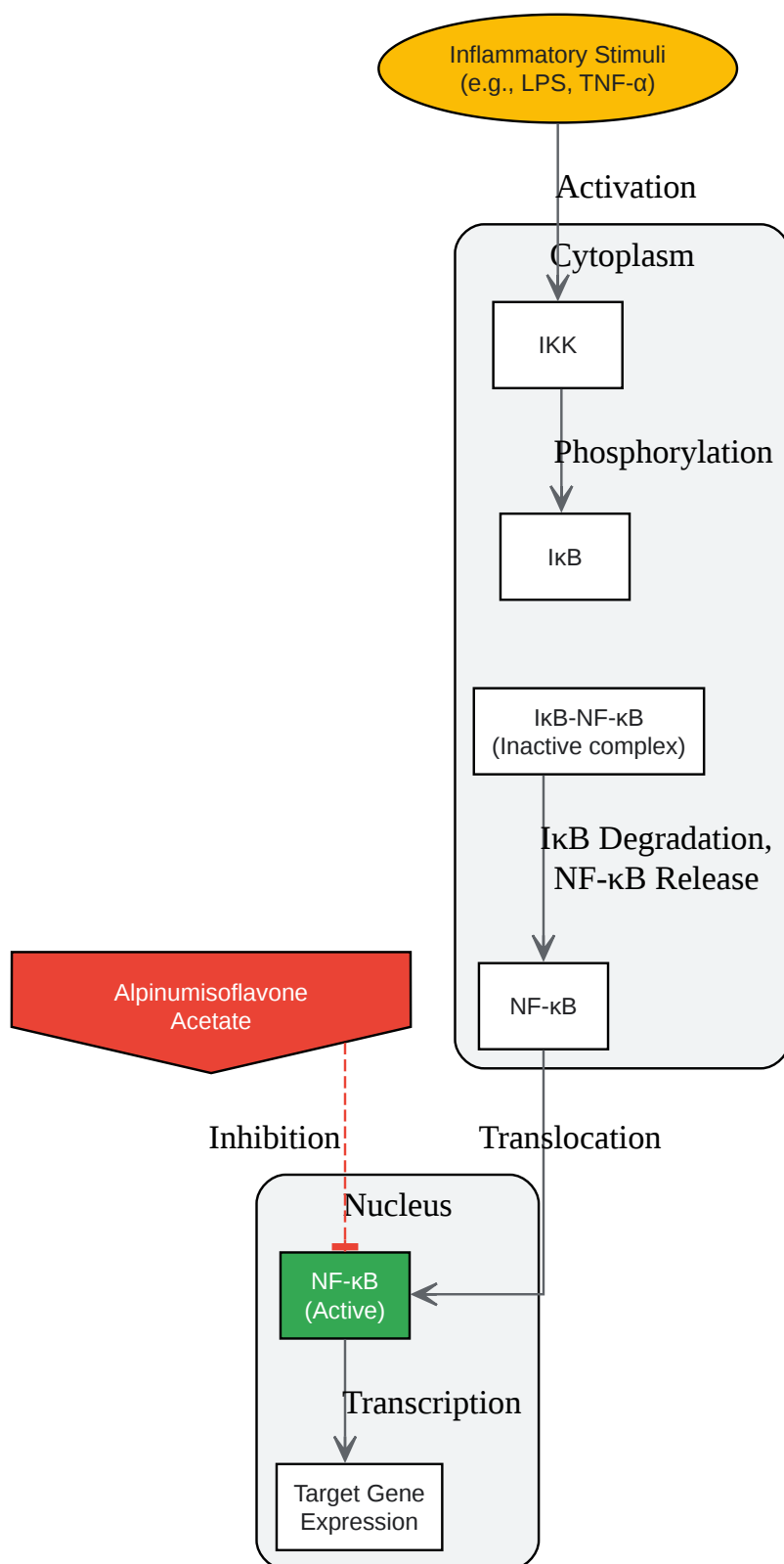
The Phosphoinositide 3-kinase (PI3K)/Akt pathway is a critical regulator of cell survival, proliferation, and growth. Its aberrant activation is a hallmark of many cancers.

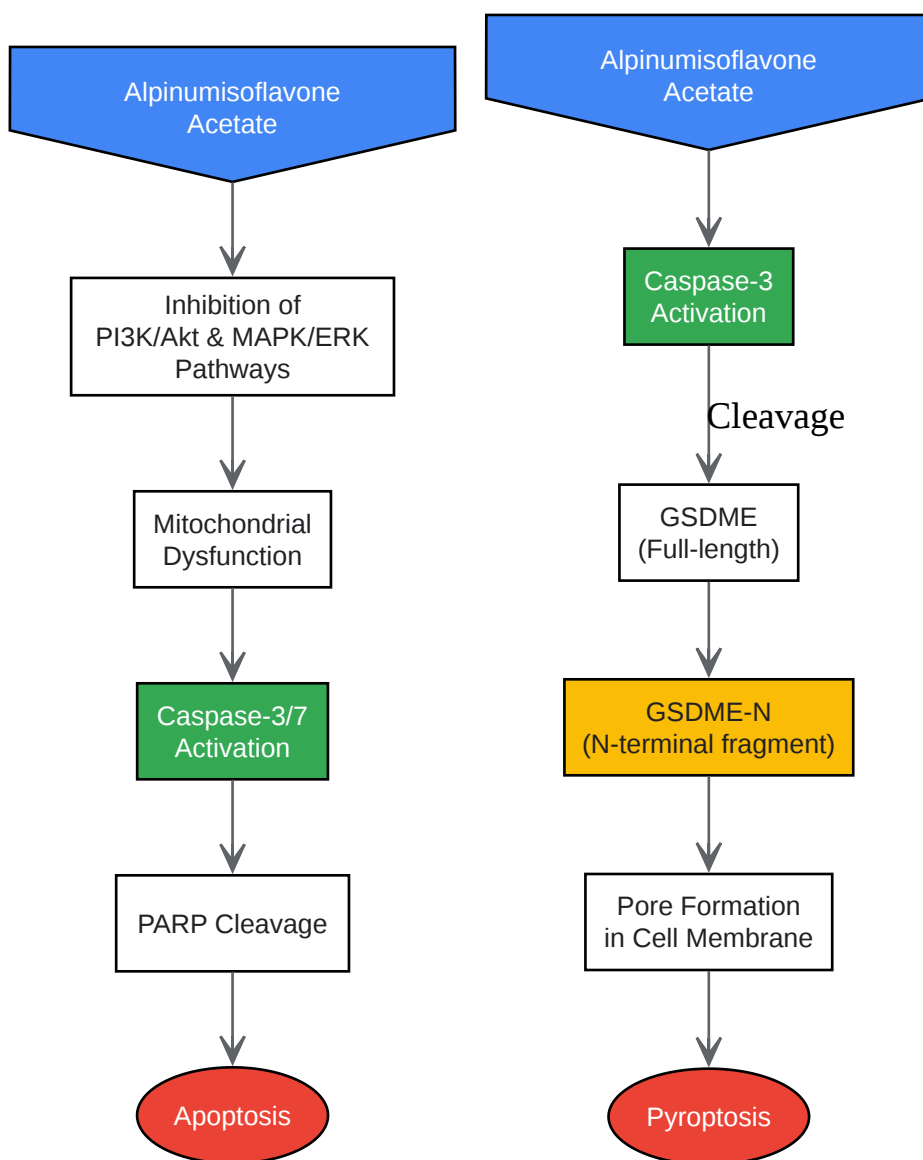
Alpinumisoflavone has been shown to inhibit this pathway, leading to downstream anti-tumor effects.

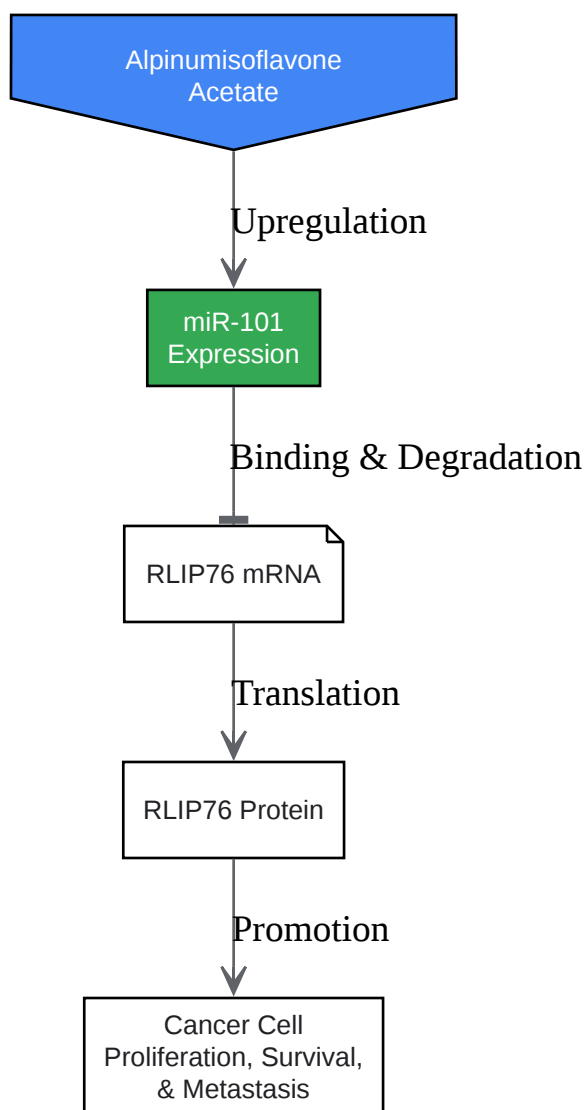
Mechanism: Alpinumisoflavone treatment leads to a decrease in the phosphorylation of Akt, a key downstream effector of PI3K. This inactivation of Akt prevents the subsequent phosphorylation of its targets, which are involved in promoting cell survival and inhibiting apoptosis.











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